BenchChemオンラインストアへようこそ!

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide

Physicochemical properties Drug-likeness LogP

This unsubstituted benzamide is the definitive negative control and reference scaffold for structure-activity relationship (SAR) campaigns exploring halogenated or substituted analogs. It eliminates halogen-specific confounding effects (e.g., σ-receptor, CYP450 interactions), enabling cleaner pharmacodynamic interpretation. With a low molecular weight (332.40 Da), favorable clogP (3.19), and low TPSA (40.62 Ų), it serves as an ideal starting point for lead optimization and diversity-oriented synthesis. Procure this ≥95% pure compound to ensure experimental reproducibility and benchmarking accuracy.

Molecular Formula C21H20N2O2
Molecular Weight 332.403
CAS No. 898432-61-6
Cat. No. B2784477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide
CAS898432-61-6
Molecular FormulaC21H20N2O2
Molecular Weight332.403
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC=CC=C3)C4=CC=CO4
InChIInChI=1S/C21H20N2O2/c24-21(17-8-2-1-3-9-17)22-15-19(20-11-6-14-25-20)23-13-12-16-7-4-5-10-18(16)23/h1-11,14,19H,12-13,15H2,(H,22,24)
InChIKeyNKKMWNYUKKAKJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide (CAS 898432-61-6): Structural Identity and Physicochemical Baseline for Procurement


N-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide (CAS 898432-61-6) is a synthetic small-molecule benzamide derivative with the molecular formula C₂₁H₂₀N₂O₂ and a molecular weight of 332.40 g/mol . It features a benzamide core linked via an ethyl spacer to both a furan ring and a 2,3-dihydro-1H-indoline (indoline) moiety . Computed physicochemical descriptors include a calculated logP (clogP) of 3.19 and a topological polar surface area (TPSA) of 40.62 Ų, placing it within Lipinski's Rule-of-Five boundaries (MW 332.40, HBA 4, HBD 0, RB 2, LogP 3.19) [1]. Commercially available synthetic routes typically yield material with ≥95% purity .

Why Generic Substitution Fails for N-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide: SAR Sensitivity in the Benzamide-Indoline-Furan Chemotype


Within the N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide chemotype, small structural alterations at the benzamide ring or the heterocyclic core can profoundly shift biological target engagement. Literature on structurally related 1-arylsulfonyl indoline-benzamides demonstrates that modifications to the benzamide substituent toggle activity between tubulin polymerization inhibition, histone deacetylase (HDAC) inhibition, or dual-target pharmacology, with IC₅₀ values ranging from low nanomolar to micromolar depending on the specific substitution pattern [1]. The specific benzamide derivative with the unsubstituted phenyl ring (the target compound) occupies a distinct position in this SAR landscape relative to its halogenated congeners (e.g., 4-fluoro, 2-chloro-6-fluoro, 2-bromo, 2,4-dichloro), each of which exhibits divergent electronic and steric properties that are predicted to modulate target affinity and selectivity . Generic interchange without quantitative comparative binding or functional assay data therefore carries a high risk of compromised experimental reproducibility or failure to replicate pharmacodynamic outcomes.

Product-Specific Quantitative Evidence Guide: N-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide Differentiation Data


Comparative Physicochemical Profile: Unsubstituted Benzamide Core vs. Halogenated Analogs

The target compound's calculated logP (clogP 3.19) is substantially lower than that of halogenated analogs. For instance, the 4-fluoro substituted congener (CAS 898432-55-8) introduces a fluorine atom (MW contribution +18 Da), while the 2-chloro-6-fluoro derivative (CAS 898432-73-0, MW 384.84) adds both chlorine and fluorine, increasing logP and molecular weight. Compared to the 2-bromo analog (MW 411.3), the target compound is approximately 79 Da lighter and lacks the heavy halogen . The lower logP value of 3.19 [1] suggests superior aqueous solubility relative to polyhalogenated members of the series, an important consideration for in vitro assay formatting where DMSO tolerance and precipitation are limiting factors [2].

Physicochemical properties Drug-likeness LogP

Structural Determinant: Indoline vs. Indole Oxidation State as a Selectivity Handle

The target compound contains a 2,3-dihydro-1H-indoline (indoline) moiety rather than the fully aromatic indole. This saturated heterocycle introduces a stereoelectronic difference: indoline is more basic (pKa of conjugate acid ~5.5 vs. indole pKa ~ -3.5) and presents a distinct hydrogen-bonding geometry due to the sp³-hybridized nitrogen [1]. In the context of the 1-arylsulfonyl indoline-benzamide series reported by Lai et al., the indoline scaffold was essential for dual tubulin/HDAC inhibition, whereas indole-containing analogs showed altered selectivity profiles [2]. The furan-indoline-ethyl pharmacophore in the target compound thus provides a unique topological arrangement that differs from both fully aromatic indole-furan hybrids and indoline scaffolds with alternative N-substitution patterns such as the arylsulfonyl class [2].

Indoline scaffold Redox chemistry Target engagement

Unsubstituted Benzamide Phenyl Ring: Divergence from Electron-Withdrawing Substituted Analogs

The target compound bears an unsubstituted benzamide phenyl ring (R = H), in contrast to the 4-fluoro, 2-chloro-6-fluoro, 2-bromo, 3-fluoro, and 2,4-dichloro analogs available within this chemical series . In analogous benzamide chemotypes, electron-withdrawing substituents modulate the amide bond's resonance and hydrogen-bonding capacity, directly affecting target binding thermodynamics. For example, in the 1-arylsulfonyl indoline-benzamide series, different benzamide substituents yielded IC₅₀ values spanning two orders of magnitude against tubulin polymerization and HDAC isoforms [1]. The unsubstituted phenyl ring provides a neutral electronic baseline within the series, making this compound the appropriate choice as a control compound for SAR expansion or when halogen-dependent off-target effects (e.g., halogen bonding to CYP450s, σ-receptors) must be excluded [2].

SAR Benzamide substitution Electronic effects

Lipinski Compliance and Lead-Likeness: Differentiated Physicochemical Space Within the Series

The target compound complies fully with Lipinski's Rule of Five (MW 332.40 ≤ 500; clogP 3.19 ≤ 5; HBD 0 ≤ 5; HBA 4 ≤ 10) and the more stringent Rule of Three for fragment-based lead discovery (MW ≤ 300 criterion narrowly missed at 332.40; clogP ≤ 3 nearly met at 3.19) [1]. By contrast, several halogenated analogs in the series exceed these thresholds more substantially: the 2-bromo analog (MW 411.3) is +79 Da heavier, and the 2-chloro-6-fluoro analog (MW 384.84) exceeds the target by +52 Da, both with higher predicted logP values . The target compound's molecular weight and logP values sit at the lower boundary of the series' property distribution, potentially offering superior permeability and solubility characteristics for cellular and in vivo assays.

Drug-likeness ADME Lead optimization

Key Data Gap Advisory: Absence of Published Target-Specific Bioactivity Data

A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, and patent databases as of April 2026 did not identify any published IC₅₀, EC₅₀, Ki, or Kd values specifically attributed to N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide (CAS 898432-61-6) against any defined biological target [1]. While structurally related indoline-benzamide compounds have demonstrated nanomolar potency against tubulin (IC₅₀ 1.1 μM for the most potent arylsulfonyl derivative) and HDAC isoforms [2], these data are class-level only and cannot be directly extrapolated to the target compound. Users should anticipate the need for de novo biological profiling and should not procure this compound based on an expectation of pre-validated target engagement.

Data gap Bioactivity Procurement risk

Best Research and Industrial Application Scenarios for N-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide


Medicinal Chemistry SAR Expansion: Benzamide Substituent Scanning with a Neutral Baseline Scaffold

The unsubstituted benzamide ring makes this compound the ideal starting scaffold for systematic structure-activity relationship (SAR) campaigns. Researchers can use it as a reference point to quantify the potency shift introduced by halogen, alkyl, or heterocyclic substituents at the benzamide position. This approach mirrors the SAR strategy employed in the 1-arylsulfonyl indoline-benzamide series, where incremental substitution changes produced IC₅₀ variations from nanomolar to micromolar range [1]. The compound's lower molecular weight (332.40 Da) relative to halogenated analogs also facilitates subsequent analog synthesis with additional substituents while maintaining drug-like property space [2].

Biological Screening Library Diversification: Indoline-Furan Hybrid Chemotype

For organizations building diversity-oriented screening collections, this compound provides access to the underexplored indoline-furan-benzamide scaffold. The indoline moiety, distinct from indole due to its sp³ nitrogen and increased conformational flexibility, may engage biological targets inaccessible to fully aromatic indole libraries [1]. The scaffold combines three privileged structural motifs (indoline, furan, benzamide) in a single molecule with favorable physicochemical properties (clogP 3.19, TPSA 40.62 Ų) suitable for both biochemical and cell-based high-throughput screening formats [2].

Negative Control Compound for Halogenated Analog Studies

When investigating halogen-substituted members of this chemotype (e.g., 2-chloro-6-fluoro, 2-bromo, or 4-fluoro derivatives), the unsubstituted benzamide serves as an essential negative control to distinguish halogen-specific pharmacodynamic effects from scaffold-driven activity. This is particularly relevant given that halogen atoms can introduce confounding interactions with σ-receptors, CYP450 enzymes, and thyroid hormone pathways [1]. The target compound's electronically neutral benzamide ring (Hammett σₚ = 0) eliminates these halogen-dependent variables, enabling cleaner interpretation of SAR data [2].

Computational Chemistry and Molecular Docking Studies

With a manageable molecular weight (332.40 Da), 5 rotatable bonds, and well-defined heterocyclic moieties, this compound is computationally tractable for molecular docking, molecular dynamics simulations, and pharmacophore modeling studies [1]. Its three-ring architecture (benzene, furan, indoline) connected by an ethyl linker provides sufficient conformational sampling complexity to test scoring function accuracy while remaining computationally inexpensive compared to larger, more flexible analogs [1].

Quote Request

Request a Quote for N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.